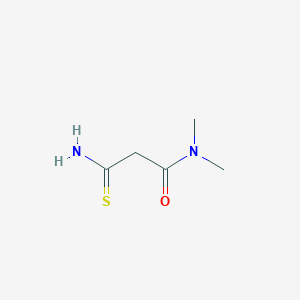

2-carbamothioyl-N,N-dimethylacetamide

Vue d'ensemble

Description

“2-carbamothioyl-N,N-dimethylacetamide” is a chemical compound . It is related to N,N-Dimethylacetamide (DMAc), which is a dipolar, aprotic, high-boiling, oily solvent and reagent . DMAc is miscible with water and most oxygen- and nitrogen-containing organic solvents .

Molecular Structure Analysis

While specific molecular structure analysis for “2-carbamothioyl-N,N-dimethylacetamide” was not found, related compounds such as DMAc have been studied. DMAc is the organic compound with the formula CH3C(O)N(CH3)2 .Applications De Recherche Scientifique

Corrosion Inhibition

2-carbamothioyl-N,N-dimethylacetamide: derivatives have been studied for their effectiveness as corrosion inhibitors, particularly for carbon steel in hydrochloric acid solutions. These compounds are found to physically adsorb on the metal surface, forming a protective layer that significantly reduces corrosion rates. The inhibition efficiency can reach up to 94.91–95.28% at optimal concentrations, showcasing their potential in industrial applications where acid corrosion is a concern .

Electrochemical Energy Storage

In the field of electrochemical energy storage, 2-carbamothioyl-N,N-dimethylacetamide is utilized in hybrid electrolytes for enhanced voltage electrochemical capacitors. These hybrid electrolytes bridge the gap between high-voltage organic systems and high discharge rate aqueous systems. They offer a wide stability window, improved safety, and ease of assembly, making them suitable for applications requiring high energy density and long-term stability .

Lithium-Oxygen Batteries

The compound has been explored as a component of electrolytes in lithium-oxygen batteries to improve cycling stability. By regulating the solvation structure of lithium ions, 2-carbamothioyl-N,N-dimethylacetamide -based electrolytes can enhance the performance and longevity of these batteries, which are pivotal for high-energy-density applications .

Propriétés

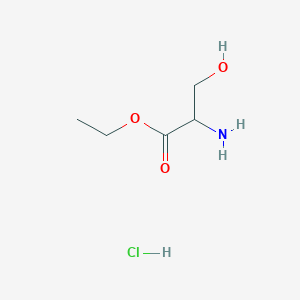

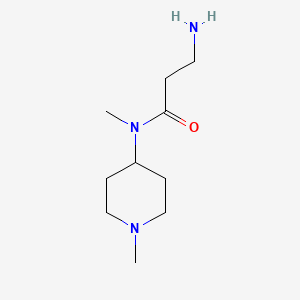

IUPAC Name |

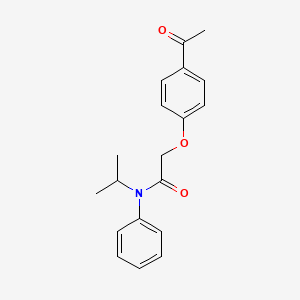

3-amino-N,N-dimethyl-3-sulfanylidenepropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2OS/c1-7(2)5(8)3-4(6)9/h3H2,1-2H3,(H2,6,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNFBZUFVHKNKEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N,N-dimethyl-3-thioxopropanamide | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-bromophenyl)acetyl]piperidine-3-carboxylic acid](/img/structure/B6142711.png)

![[4-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine](/img/structure/B6142719.png)

![1-[4-(cyclopentyloxy)-3-methoxyphenyl]ethan-1-amine](/img/structure/B6142750.png)

![5-{[(2-chlorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B6142758.png)

![2-[4-(chlorosulfonyl)-2-methylphenoxy]acetic acid](/img/structure/B6142777.png)